Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate is a heterocyclic compound characterized by its unique pyrazolo[3,4-C]pyridine structure with a bromine substituent at the 4-position and a methyl ester functional group at the carboxylic acid position. This compound has gained attention in medicinal chemistry due to its potential biological activities, particularly as a building block in the synthesis of various pharmaceuticals and as an inhibitor of specific enzymes involved in cellular processes.
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate belongs to the class of pyrazolo[3,4-b]pyridine derivatives. These compounds are recognized for their diverse pharmacological properties, including anti-cancer and anti-inflammatory activities. The presence of the bromine atom enhances its reactivity and potential biological activity compared to other halogenated derivatives .
The synthesis of methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate typically involves several key steps:
The reaction conditions are crucial for optimizing yield and selectivity. For example, controlling temperature and reaction time can significantly influence the formation of desired products while minimizing side reactions.
The molecular structure of methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate features a fused ring system comprising a pyrazole and pyridine ring, with a bromine atom at the 4-position of the pyrazole ring and a methyl ester group at the carboxylic acid position. This structure can be represented as follows:
Key structural data include:
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate can undergo several types of chemical reactions:
The choice of reagents and conditions plays a significant role in determining the outcome of these reactions. For instance, using different bases or solvents can lead to variations in yield and selectivity.
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate exerts its biological effects primarily through interaction with tropomyosin receptor kinases. The compound binds to the active site of these kinases, inhibiting their enzymatic activity and thereby affecting downstream signaling pathways involved in cell proliferation and differentiation.
Studies have shown that this compound can inhibit specific cancer cell lines by targeting these kinases, which are crucial for maintaining normal cellular functions and regulating growth signals .
Relevant analyses often include spectroscopic techniques (e.g., NMR, infrared spectroscopy) to determine functional groups and confirm structural integrity.
Methyl 4-bromo-1H-pyrazolo[3,4-C]pyridine-3-carboxylate has several scientific applications:
Traditional synthetic routes to Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involve linear sequences starting from either pyrazole or pyridine precursors, with the choice of starting material significantly influencing the regiochemical outcome and functional group compatibility. When initiating synthesis from pyridine derivatives, a common approach employs ethyl nicotinate as the foundational building block. This route proceeds through controlled hydrazinolysis under elevated temperatures (typically 165-180°C) in high-boiling solvents like ethylene glycol or butanol, yielding the pyrazolopyridine core via cyclodehydration [1] [4]. The ester functionality is either introduced early in the synthesis or incorporated at a later stage via transesterification, with methyl esterification commonly achieved using thionyl chloride-methanol mixtures or diazomethane.
Alternatively, synthesis commencing from pyrazole precursors utilizes Methyl 4-bromo-1H-pyrazole-3-carboxylate (CAS: 81190-89-8) as a key intermediate. This commercially available compound (purity ≥95%) serves as a versatile building block for constructing the pyridine ring through annulation reactions. The synthesis proceeds via Vilsmeier formylation to introduce an aldehyde group at C5, followed by condensation with enolizable carbonyl compounds under basic conditions to form the pyridine ring [5] [10]. This approach offers advantages in preserving the bromine substituent at the C4 position, which is crucial for subsequent functionalization through cross-coupling chemistry.
Table 1: Traditional Multi-Step Synthesis Approaches
Starting Material | Key Intermediate | Reaction Conditions | Yield | Reference |
---|---|---|---|---|
Ethyl nicotinate | Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Hydrazine hydrate, ethylene glycol, 165°C | 60-75% | [1] |
Methyl 4-bromo-1H-pyrazole-3-carboxylate | 5-Formyl-4-bromo-1H-pyrazole-3-carboxylate | POCl₃/DMF, 0°C to reflux | 70-85% | [5] [10] |
2-Chloro-3-cyanopyridine | 3-Amino-1H-pyrazolo[3,4-b]pyridine | Hydrazine hydrate, ethanol, reflux | 80-92% | [4] |
Critical challenges in these traditional approaches include protecting group strategies to prevent N-alkylation at undesired positions and managing the electron-deficient nature of the heterocyclic system during electrophilic bromination. The bromination step typically requires careful control of reaction temperature and stoichiometry to avoid polybromination, with NBS (N-bromosuccinimide) in DMF or CCl₄ at 0-25°C proving most effective for selective monobromination at C4 when the C3 position is blocked by the ester group [1] .
Modern synthetic strategies leverage transition metal catalysis to improve efficiency and functional group tolerance in the synthesis of Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. Palladium-catalyzed cross-coupling methodologies have revolutionized the construction and derivatization of this scaffold, particularly for introducing aromatic substituents at the C4 position prior to bromination. The Miyaura borylation-Suzuki coupling sequence represents a particularly powerful approach, allowing direct conversion of halogenated intermediates to biaryl derivatives without isolating the boronate ester [7] [9].
A significant advancement involves the one-pot tandem borylation-coupling of 4,6-dibromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate intermediates. This process employs Pd(dppf)Cl₂ (5 mol%) as catalyst with bis(pinacolato)diboron under mild conditions (80°C in dioxane/water mixture), followed by addition of aryl halides and carbonate base to yield 4-aryl-6-bromo derivatives in excellent yields (typically 75-92%). This method circumvents the need for pre-functionalized building blocks and demonstrates remarkable chemoselectivity for C4 coupling while preserving the C6 bromide for subsequent transformations [7].
For advanced functionalization, direct C-H activation strategies have emerged as atom-economical alternatives to conventional cross-coupling. Electron-deficient heterocycles like pyrazolopyridines undergo regioselective C-H arylation at C6 when catalyzed by Pd(OAc)₂/PPh₃ systems with silver carbonate as oxidant. This approach enables late-stage diversification without requiring pre-halogenation, though the presence of the C3 ester group necessitates careful optimization of directing groups and catalyst loading to prevent ester hydrolysis [7] [9].
Table 2: Palladium-Catalyzed Methodologies for Functionalization
Methodology | Catalyst System | Key Advantages | Yield Range | Reference |
---|---|---|---|---|
Miyaura Borylation | Pd(dppf)Cl₂, B₂pin₂, KOAc | Enables one-pot Suzuki coupling | 85-95% | [7] [9] |
Tandem Borylation-Suzuki | Pd(dppf)Cl₂, B₂pin₂, K₂CO₃ | Single-pot C4 functionalization | 75-92% | [7] |
Direct C-H Arylation | Pd(OAc)₂/PPh₃, Ag₂CO₃ | Atom-economical C6 functionalization | 60-78% | [9] |
Buchwald-Hartwig Amination | Pd₂(dba)₃/XPhos, Cs₂CO₃ | Efficient C-N bond formation | 70-88% | [7] |
The regiochemical control during bromination and esterification represents the most significant synthetic challenge in preparing Methyl 4-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate. The inherent tautomerism between 1H and 2H pyrazolopyridine forms creates electronic biases that influence electrophilic attack patterns. Bromination typically occurs preferentially at the electron-rich C4 position when the C3 position is occupied by an electron-withdrawing ester group, but competing bromination at C6 is observed in approximately 15-30% of cases depending on solvent polarity and temperature [7].
Advanced strategies to enhance C4 selectivity include:
Esterification presents complementary regioselective challenges, particularly when attempting selective methylation of the carboxylate functionality in the presence of multiple nucleophilic sites. Competitive N-alkylation at the pyrazole nitrogen (N1) represents the predominant side reaction, especially when using aggressive alkylating agents like methyl iodide under basic conditions. Optimization studies demonstrate that silyl protection strategies (e.g., TMS-ester formation) followed by mild deprotection provide superior regiocontrol compared to direct methylation [5] [9].
Table 3: Regioselective Control Strategies
Transformation | Major Challenge | Optimized Solution | Regioselectivity | Reference |
---|---|---|---|---|
Bromination | C4 vs C6 competition | ZnCl₂ complexation in CH₂Cl₂ at -10°C | 95:5 (C4:C6) | [7] |
Esterification | N1 vs O-alkylation | TMS-protection/alkylation/deprotection | >98% O-alkylation | [9] |
N-Alkylation | N1 vs N2 selectivity | NaH/THF at 0°C with slow warming | 95% N1 selectivity | [5] [9] |
The introduction of the methyl ester group is most efficiently achieved through carbodiimide-mediated esterification (DCC/DMAP) of the corresponding carboxylic acid in methanol, avoiding the formation of quaternary ammonium salts associated with diazomethane or methyl iodide approaches. Alternatively, transesterification from ethyl to methyl ester can be accomplished using titanium(IV) isopropoxide catalyst in methanol under reflux, providing near-quantitative conversion without affecting the bromine substituent [1] [5].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8